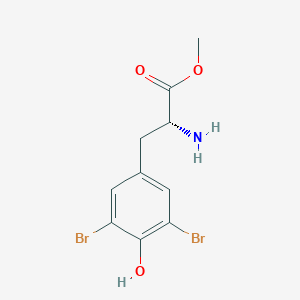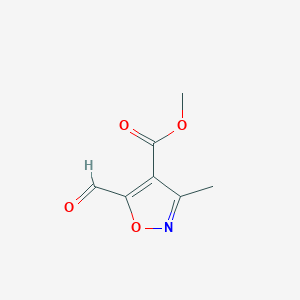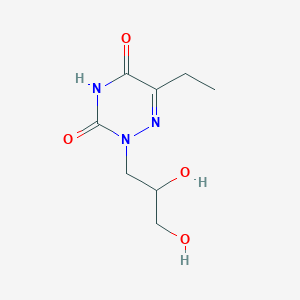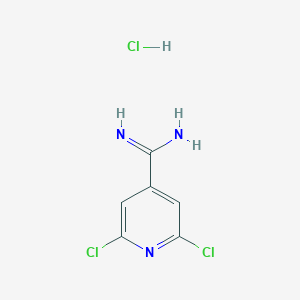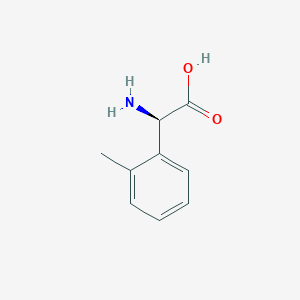
(2R)-2-amino-2-(2-methylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-2-(2-methylphenyl)acetic acid, also known as dexmedetomidine, is a selective α2-adrenergic receptor agonist that is commonly used as a sedative and analgesic agent in clinical settings. Dexmedetomidine has been shown to have a wide range of therapeutic applications due to its unique pharmacological properties, including its ability to provide sedation without respiratory depression, reduce sympathetic tone, and provide analgesia.
Wirkmechanismus
Dexmedetomidine acts on α2-adrenergic receptors in the central nervous system, which are responsible for regulating sympathetic tone. By activating these receptors, (2R)-2-amino-2-(2-methylphenyl)acetic acidine reduces sympathetic tone, leading to sedation, analgesia, and decreased heart rate and blood pressure. Dexmedetomidine also has an effect on the locus coeruleus, which is responsible for regulating arousal and wakefulness. By inhibiting the locus coeruleus, (2R)-2-amino-2-(2-methylphenyl)acetic acidine induces sedation.
Biochemische Und Physiologische Effekte
Dexmedetomidine has a number of biochemical and physiological effects. It has been shown to reduce sympathetic tone, leading to decreased heart rate and blood pressure. Dexmedetomidine also has analgesic effects, and has been shown to reduce the need for opioids in postoperative patients. In addition, (2R)-2-amino-2-(2-methylphenyl)acetic acidine has been shown to have anti-inflammatory effects, and has been studied for its potential use in treating sepsis and other inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Dexmedetomidine has a number of advantages for lab experiments. It has a well-defined mechanism of action, and its effects are dose-dependent and reversible. In addition, (2R)-2-amino-2-(2-methylphenyl)acetic acidine has been extensively studied in clinical settings, providing a wealth of information on its pharmacological properties and potential therapeutic applications. However, there are also some limitations to using (2R)-2-amino-2-(2-methylphenyl)acetic acidine in lab experiments. It is a relatively expensive drug, and its effects can be variable depending on the species and strain of animal used.
Zukünftige Richtungen
There are a number of future directions for research on (2R)-2-amino-2-(2-methylphenyl)acetic acidine. One area of interest is its potential use in treating neurological disorders, such as stroke and traumatic brain injury. Dexmedetomidine has been shown to have neuroprotective effects, and further research is needed to determine its efficacy in treating these conditions. In addition, (2R)-2-amino-2-(2-methylphenyl)acetic acidine has been studied for its potential use in treating sepsis and other inflammatory conditions, and further research is needed to determine its efficacy in these areas. Finally, there is a need for further research on the pharmacological properties of (2R)-2-amino-2-(2-methylphenyl)acetic acidine, including its effects on different receptor subtypes and its potential for drug interactions.
Synthesemethoden
The synthesis of (2R)-2-amino-2-(2-methylphenyl)acetic acid involves the reaction between 2-methylphenylacetonitrile and ethylene diamine. The reaction is carried out under basic conditions, and the resulting product is purified through recrystallization. The yield of the synthesis process is typically around 70%.
Wissenschaftliche Forschungsanwendungen
Dexmedetomidine has been extensively studied in clinical settings, and its therapeutic applications include sedation, analgesia, and anesthesia. In addition to its clinical applications, (2R)-2-amino-2-(2-methylphenyl)acetic acidine has also been studied for its potential use in treating neurological disorders, such as stroke and traumatic brain injury. Dexmedetomidine has been shown to have neuroprotective effects, including reducing inflammation and oxidative stress, and improving cerebral blood flow.
Eigenschaften
CAS-Nummer |
188004-26-4 |
|---|---|
Produktname |
(2R)-2-amino-2-(2-methylphenyl)acetic acid |
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(2-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H11NO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1 |
InChI-Schlüssel |
FLYIRERUSAMCDQ-MRVPVSSYSA-N |
Isomerische SMILES |
CC1=CC=CC=C1[C@H](C(=O)[O-])[NH3+] |
SMILES |
CC1=CC=CC=C1C(C(=O)O)N |
Kanonische SMILES |
CC1=CC=CC=C1C(C(=O)[O-])[NH3+] |
Synonyme |
Benzeneacetic acid, alpha-amino-2-methyl-, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



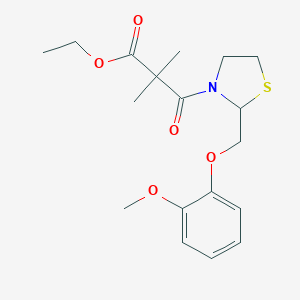
![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)
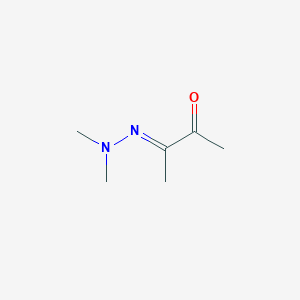
![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)
